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Compound of Interest

Compound Name: 4-(Isopentyloxy)benzohydrazide

CAS No.: 721426-56-8

Cat. No.: B2535915

Get Quote

Executive Summary
4-(Isopentyloxy)benzohydrazide represents a strategic lipophilic modification of the classic

hydrazide pharmacophore found in Isoniazid (INH). While INH is a potent prodrug requiring

activation by KatG to inhibit InhA, its hydrophilic nature limits penetration into dormant, lipid-rich

granulomas. The addition of the 4-isopentyloxy (isoamyloxy) tail enhances lipophilicity (LogP),

facilitating passive diffusion through the mycobacterial cell wall and potentially improving

binding affinity within the hydrophobic substrate-binding loop of InhA.

This guide validates its MoA as a direct or activated inhibitor of mycolic acid biosynthesis,

comparing its efficacy profile against the standard of care, Isoniazid.

Mechanism of Action (MoA) Landscape
Primary Target: Enoyl-ACP Reductase (InhA)
The core benzohydrazide moiety mimics the structure of the nicotinamide ring of NADH.
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Activation: Like INH, benzohydrazides often function as prodrugs activated by the catalase-

peroxidase KatG. The resulting acyl radical forms a covalent adduct with NAD+.

Inhibition: The Isopentyloxy-Benzohydrazide-NAD adduct binds to the active site of InhA (the

NADH-dependent enoyl-ACP reductase).

Consequence: This blockade arrests the reduction of long-chain fatty acids, specifically

preventing the synthesis of Mycolic Acids (C50-C90), which are essential for the

mycobacterial cell wall integrity. Cell lysis and death follow.

Secondary Target: FtsZ (Cell Division)
In Gram-positive bacteria (e.g., S. aureus), lipophilic benzohydrazides have been shown to

inhibit FtsZ polymerization. The isopentyloxy tail interacts with the inter-monomer cleft,

preventing Z-ring formation and halting cell division (septation).

Pathway Visualization (DOT Diagram)
The following diagram illustrates the dual pathway interference, focusing on the primary InhA

mechanism.
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Caption: Figure 1. Mechanism of Action: Activation by KatG leads to InhA inhibition, arresting

mycolic acid synthesis. The isopentyloxy tail may also facilitate direct hydrophobic binding.

Comparative Analysis: 4-
(Isopentyloxy)benzohydrazide vs. Isoniazid
This section objectively compares the novel candidate against the clinical standard.

Feature Isoniazid (INH)
4-
(Isopentyloxy)benz
ohydrazide

Advantage of
Isopentyloxy
Analog

Primary Target
InhA (via KatG

activation)

InhA (via KatG) &

potentially FtsZ

Dual-targeting

potential reduces

resistance probability.

Lipophilicity (LogP) -0.70 (Hydrophilic) ~2.5 - 3.0 (Lipophilic)

Superior membrane

permeability,

especially for

intracellular/dormant

bacilli.

Binding Mode H-bonds dominate

H-bonds +

Hydrophobic

Interaction

Enhanced affinity for

the hydrophobic

substrate-binding loop

of InhA.

Resistance Profile
High (KatG mutations

common)
Moderate

Lipophilic analogs

often retain activity

against some KatG

mutants or efflux-

pump overexpressors.

Spectrum
M. tuberculosis

specific

Broad (Mycobacteria

+ Gram+)

Activity against

MRSA/VRE (via FtsZ)

expands therapeutic

utility.
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Experimental Validation Protocols
To scientifically validate the MoA, the following self-validating experimental systems must be

employed.

Protocol A: InhA Enzymatic Inhibition Assay
Objective: Confirm direct inhibition of the target enzyme and determine the IC50.

Reagents: Purified Recombinant InhA (M. tb), NADH (cofactor), 2-trans-dodecenoyl-CoA

(substrate).

Preparation: Dissolve 4-(isopentyloxy)benzohydrazide in DMSO. Prepare serial dilutions

(0.1 nM to 100 µM).

Reaction:

Mix InhA (100 nM) with NADH (100 µM) in phosphate buffer (pH 7.5).

Add test compound and incubate for 30 min at 25°C (allows for slow-onset binding).

Initiate reaction by adding substrate (dodecenoyl-CoA).

Measurement: Monitor the oxidation of NADH to NAD+ by decreasing absorbance at 340 nm

using a kinetic spectrophotometer.

Validation:

Positive Control: Triclosan or Isoniazid-NAD adduct.

Negative Control: DMSO only.

Result: A dose-dependent reduction in the slope (ΔA340/min) confirms InhA inhibition.

Protocol B: Macromolecular Synthesis Assay (MASA)
Objective: Verify that the compound specifically shuts down mycolic acid synthesis in whole

cells, rather than acting as a general toxin.
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Culture: Grow M. tuberculosis (H37Rv) to mid-log phase.

Treatment: Treat cultures with the compound at 1x, 5x, and 10x MIC for 2 hours.

Labeling: Pulse-label with [14C]-acetate (fatty acid precursor) for 60 minutes.

Extraction:

Saponify cells to release fatty acids and mycolic acids.

Extract methyl esters using hexane.

Analysis: Resolve lipids via Thin Layer Chromatography (TLC) or HPLC.

Interpretation:

Specific Hit: Disappearance of Mycolic Acid Methyl Esters (MAMEs) with continued

synthesis of standard fatty acids (FAMEs).

General Toxin: Cessation of all lipid synthesis.

Protocol C: Overexpression Rescue Study
Objective: Genetic proof of target engagement.

Strain Construction: Transform M. smegmatis or M. tb with a plasmid overexpressing the

inhA gene (pMV261-inhA).

MIC Determination: Perform Alamar Blue assay (MABA) on Wild Type (WT) vs. InhA-

Overexpressor.

Outcome:

If InhA is the primary target, the Overexpressor strain should show a 4-8 fold increase in

MIC (resistance) compared to WT, as more drug is required to inhibit the excess enzyme.

Validation Workflow Diagram
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Caption: Figure 2. Multi-parametric validation workflow ensuring target specificity (InhA) and

phenotypic efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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